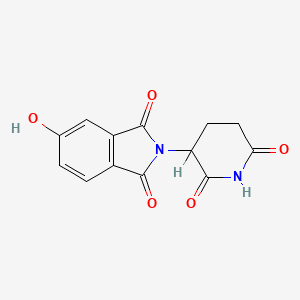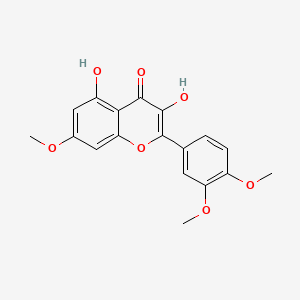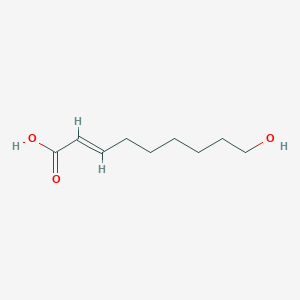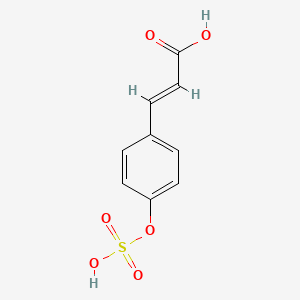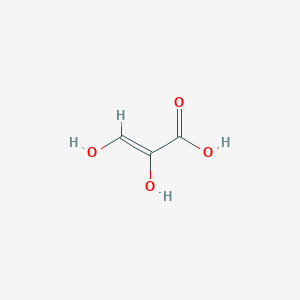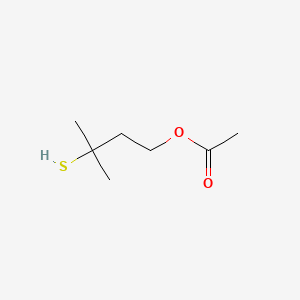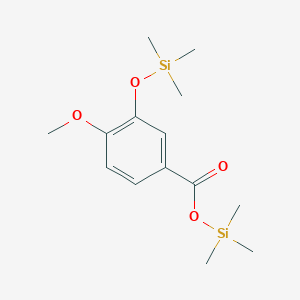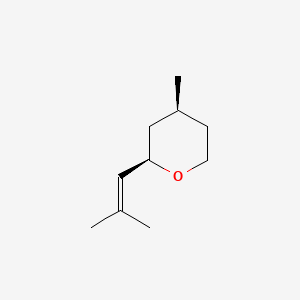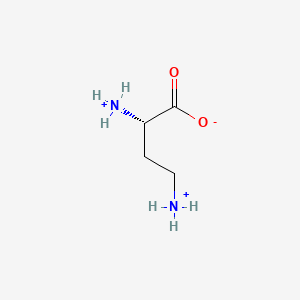
L-2,4-diaminobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-2,4-diazaniumylbutyrate is conjugate acid of L-2,4-diaminobutyric acid. It is a conjugate acid of a L-2,4-diaminobutyric acid.
Aplicaciones Científicas De Investigación
Enzyme Characterization and Bacterial Osmoprotection
L-2,4-Diaminobutyrate (DAB) plays a critical role in bacterial osmoprotection. Reshetnikov et al. (2005) focused on DAB acetyltransferase (DABAcT) from Methylomicrobium alcaliphilum 20Z, a key enzyme in synthesizing the bacterial osmoprotectant ectoine. They characterized the enzyme's properties, noting its specificity for L-2,4-DAB and acetyl-CoA and its activity increase in the presence of certain salts. This study provides insight into the enzyme's role in ectoine biosynthesis, which is crucial for bacterial osmotic stress response (Reshetnikov, Mustakhimov, Khmelenina, & Trotsenko, 2005).
Role in Antibiotic Production
Shaheen et al. (2011) investigated the polymyxin biosynthesis in Paenibacillus polymyxa PKB1, discovering that the enzyme system produces polymyxin B variants, incorporating D-2,4-diaminobutyrate instead of L-2,4-diaminobutyrate in certain amino acid positions. This study highlights the role of DAB in the biosynthesis of polymyxins, a class of antibiotics effective against Gram-negative bacteria (Shaheen, Li, Ross, Vederas, & Jensen, 2011).
Metabolic Impact and Treatment Potential
Bergenheim et al. (2006) explored the metabolic effects of L-2,4 DAB in glioblastoma using retrograde microdialysis. They observed significant changes in extracellular amino acids without affecting glucose metabolism, suggesting DAB's potential as a treatment for malignant glioma. This study underscores the therapeutic potential of DAB in targeting specific cancer types (Bergenheim, Roslin, Ungerstedt, Waldenström, Henriksson, & Ronquist, 2006).
Biosynthetic Pathways in Bacteria
Yu et al. (2015) examined the effect of precursor amino acids on polymyxin E biosynthesis in Paenibacillus polymyxa. They found that certain amino acids, including L-DAB, significantly inhibited polymyxin E production, affecting the expression of genes involved in its biosynthesis. This study reveals the regulatory role of precursor amino acids, like L-DAB, in antibiotic biosynthesis in bacteria (Yu, Guo, & Qiu, 2015).
Propiedades
Nombre del producto |
L-2,4-diaminobutyrate |
|---|---|
Fórmula molecular |
C4H11N2O2+ |
Peso molecular |
119.14 g/mol |
Nombre IUPAC |
(2S)-2,4-bis(azaniumyl)butanoate |
InChI |
InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/p+1/t3-/m0/s1 |
Clave InChI |
OGNSCSPNOLGXSM-VKHMYHEASA-O |
SMILES isomérico |
C(C[NH3+])[C@@H](C(=O)[O-])[NH3+] |
SMILES canónico |
C(C[NH3+])C(C(=O)[O-])[NH3+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



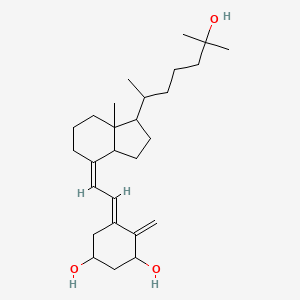
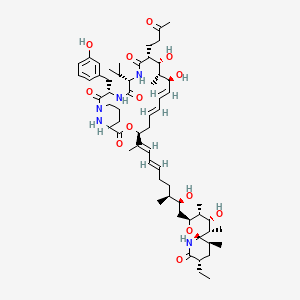
![6-(4,5-Dihydro-1H-imidazol-2-YL)-2-{5-[4-(4,5-dihydro-1H-imidazol-2-YL)phenyl]thien-2-YL}-1H-benzimidazole](/img/structure/B1239138.png)

![1-[2-[5-(2-fluoroethyl)pyridin-2-yl]sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine](/img/structure/B1239144.png)
